molecular formula C18H20ClNO4 B5630151 N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-ethoxyphenoxy)acetamide

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-ethoxyphenoxy)acetamide

Cat. No. B5630151
M. Wt: 349.8 g/mol
InChI Key: XZQYMQRRIJNZPI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chloroacetamide herbicides and their metabolites, which share a similar structural framework to the compound , involves complex pathways. These compounds, such as acetochlor and metolachlor, show the involvement of chloroacetamide in their structure and are synthesized through pathways involving specific chloroacetyl and methylamine components under controlled conditions (Coleman et al., 2000). N-Methyl-2-(4-phenoxyphenoxy) acetamide, a compound with a similar structure, is synthesized from 4-phenoxyphenol and 2-chloroacetyl methylamine, indicating a pathway that might be relevant for the synthesis of the compound (Gao Yonghong, 2009).

Molecular Structure Analysis

The molecular structure of related compounds involves critical analysis through spectroscopic methods such as IR, MS, and NMR, providing insights into the functional groups, bonding patterns, and overall molecular architecture. These analyses help in understanding the structural makeup and the stability of the compounds (Zhong-cheng & Wan-yin, 2002).

Chemical Reactions and Properties

Compounds with chloroacetamide structures participate in a variety of chemical reactions, including metabolism in liver microsomes showing transformation into metabolites through enzymatic activity, which might indicate the reactivity of similar compounds under biological conditions (Coleman et al., 2000). The silylation of related compounds, for example, leads to the formation of silaheterocyclic compounds, demonstrating the versatility of these compounds in chemical modifications (Lazareva et al., 2017).

Physical Properties Analysis

The physical properties of chloroacetamide compounds and related structures, such as solubility, melting points, and crystalline structure, are crucial for their application in various fields. These properties are often determined through analytical techniques and contribute to the compound's application potential.

Chemical Properties Analysis

The chemical properties, including reactivity with other chemicals, stability under various conditions, and the potential for forming derivatives, are essential aspects of chloroacetamide and related compounds. The reaction of N-(3-Chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide with isoelectric bifunctional aromatic amines resulting in heterocyclic compounds highlights the chemical versatility of these compounds (Agarwal & Mital, 1976).

properties

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-ethoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO4/c1-4-23-15-7-5-6-8-16(15)24-11-18(21)20-14-9-12(2)13(19)10-17(14)22-3/h5-10H,4,11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQYMQRRIJNZPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC(=O)NC2=C(C=C(C(=C2)C)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-ethoxyphenoxy)acetamide

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